![molecular formula C18H15LiN2O2 B14292867 Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- CAS No. 128376-62-5](/img/structure/B14292867.png)
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a lithium ion coordinated with a pyrimidine ring substituted with two phenylmethoxy groups at the 2 and 4 positions. The presence of these functional groups imparts distinct reactivity and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.
作用机制
The mechanism by which Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can displace other metal ions in biological systems, affecting enzyme activity and neurotransmitter release . This displacement can modulate various biochemical pathways, leading to its observed effects in mood stabilization and other therapeutic applications.
相似化合物的比较
Similar Compounds
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Another lithium compound with applications in polymerization and photoinitiation.
Lithium carbonate: Widely used as a mood stabilizer in psychiatric treatments.
Lithium citrate: Similar to lithium carbonate, used in the treatment of bipolar disorder.
Uniqueness
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in specialized applications where other lithium compounds may not be as effective.
属性
CAS 编号 |
128376-62-5 |
|---|---|
分子式 |
C18H15LiN2O2 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
lithium;2,4-bis(phenylmethoxy)-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C18H15N2O2.Li/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16;/h1-10,12H,13-14H2;/q-1;+1 |
InChI 键 |
RCONOWXYHHPTJY-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C(C=C1)COC2=NC(=NC=[C-]2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


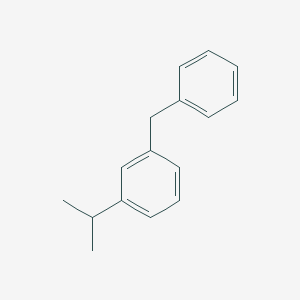
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

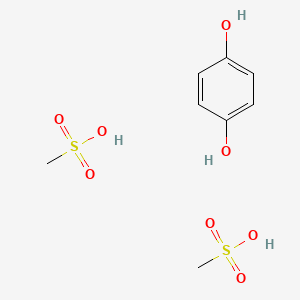
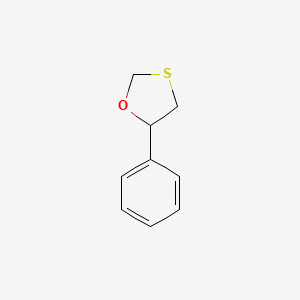
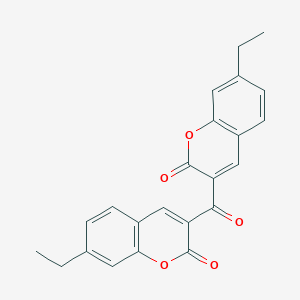
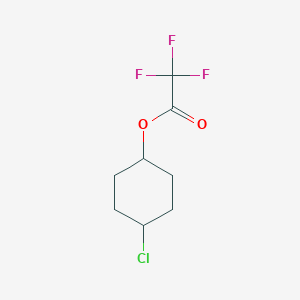
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
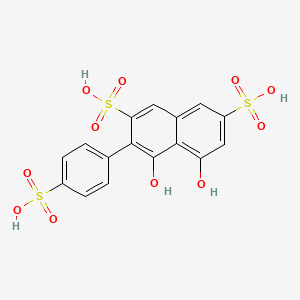
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
